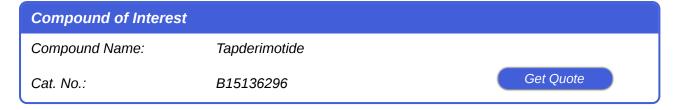


Application Notes and Protocols: Use of Montanide ISA 51 Adjuvant with Tapderimotide Vaccine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tapderimotide is a peptide-based cancer vaccine candidate derived from the human telomerase reverse transcriptase (hTERT), a protein overexpressed in the majority of human tumors. As a T-cell antigen, **Tapderimotide** aims to elicit a specific immune response against cancer cells. To enhance its immunogenicity, **Tapderimotide** is formulated with an adjuvant. Montanide ISA 51, a water-in-oil (W/O) emulsion, is a commonly used adjuvant in clinical trials for cancer vaccines. It functions by creating a depot at the injection site, allowing for the slow release of the antigen and stimulating a robust and sustained immune response.

These application notes provide a detailed overview of the formulation of the **Tapderimotide** vaccine with Montanide ISA 51, representative experimental protocols based on clinical trial data, and a summary of the expected immunological and clinical outcomes.

Mechanism of Action

The combination of **Tapderimotide** with Montanide ISA 51 aims to leverage the adjuvant's properties to potentate the peptide's therapeutic effect. The proposed mechanism of action is as follows:



- Depot Formation and Antigen Release: Upon subcutaneous injection, the water-in-oil
 emulsion forms a depot that protects the **Tapderimotide** peptide from rapid degradation and
 clearance. This allows for a slow and sustained release of the antigen over an extended
 period.
- Immune Cell Recruitment and Activation: The emulsion induces a localized inflammatory response, which attracts antigen-presenting cells (APCs), such as dendritic cells and macrophages, to the injection site.
- Antigen Presentation: APCs engulf the **Tapderimotide** peptide, process it, and present peptide fragments on their surface via Major Histocompatibility Complex (MHC) class I and class II molecules.
- T-Cell Priming and Activation: The activated APCs migrate to the draining lymph nodes
 where they present the **Tapderimotide** antigen to naive T-cells. This leads to the priming
 and activation of **Tapderimotide**-specific CD4+ helper T-cells and CD8+ cytotoxic Tlymphocytes (CTLs).
- Tumor Cell Elimination: The activated CTLs then circulate throughout the body, recognize, and kill tumor cells that express the hTERT antigen on their surface.

Below is a diagram illustrating the proposed signaling pathway for the **Tapderimotide** vaccine formulated with Montanide ISA 51.



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Caption: Proposed mechanism of action of the **Tapderimotide** vaccine with Montanide ISA 51.

Quantitative Data from Clinical Trials



The following tables summarize clinical trial data for the Vx-001 vaccine, which utilizes hTERT peptides including **Tapderimotide** (TERT(572)).

Table 1: Immunological and Clinical Response in Advanced Solid Tumors (Phase II Study)[1]

Parameter	Value	
Patients Enrolled	55	
Patients Completing 6 Vaccinations	34 (62%)	
TERT-Specific T-cell Immune Response (after 2 vaccinations)	55%	
TERT-Specific T-cell Immune Response (after 6 vaccinations)	70%	
Disease Control Rate (DCR)	36% (95% CI: 24%-49%)	
Complete Response	1	
Partial Response	1	
Progression-Free Survival (PFS) - Immunological Responders	5.2 months	
Progression-Free Survival (PFS) - Immunological Non-Responders	2.2 months (p=0.0001)	
Overall Survival (OS) - Immunological Responders	20 months	
Overall Survival (OS) - Immunological Non- Responders	10 months (p=0.041)	

Table 2: Efficacy in Non-Small Cell Lung Cancer (NSCLC) - Never/Light Smokers Subgroup (Phase IIb Trial)[2]



Parameter	Vx-001 (n=89)	Placebo (n=101)	p-value
Overall Survival (OS)	20.2 months	7.9 months	p=0.0001
Time-to-Treatment Failure (TTF)	5.6 months	3.3 months	p=0.005
12-Month Overall Survival Rate	80%	8%	p=0.0003

Experimental Protocols

The following are representative protocols for the formulation and administration of the **Tapderimotide** vaccine with Montanide ISA 51, as well as for the assessment of the immune response, based on published clinical trial methodologies.

Protocol 1: Tapderimotide Vaccine Formulation

This protocol describes the preparation of the water-in-oil emulsion for subcutaneous injection.

Materials:

- Tapderimotide (TERT(572)) peptide, sterile, lyophilized
- Montanide ISA 51 VG adjuvant, sterile
- Sterile water for injection (WFI) or saline
- Sterile 10 mL glass vials
- · Sterile syringes and needles
- Vortex mixer

Procedure:

• Reconstitute **Tapderimotide**: Aseptically reconstitute the lyophilized **Tapderimotide** peptide with sterile WFI or saline to the desired concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the peptide completely. Do not shake vigorously.

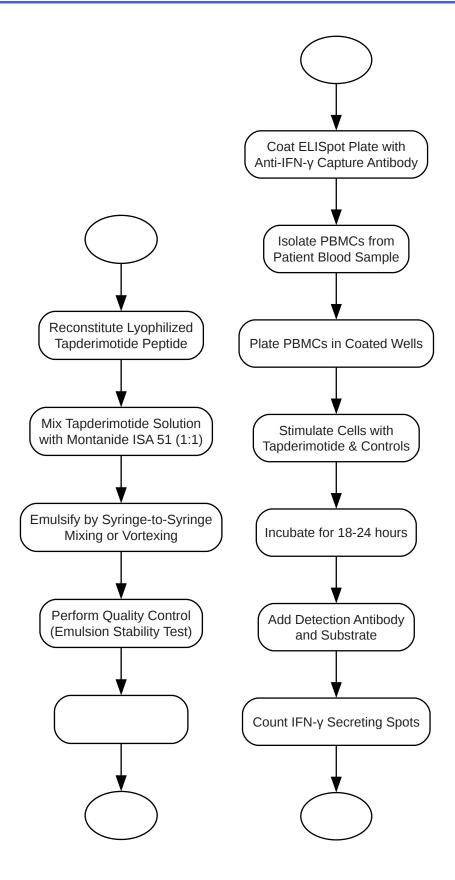






- Prepare for Emulsification: In a sterile vial, draw up the required volume of the reconstituted **Tapderimotide** solution.
- Add Montanide ISA 51: Add an equal volume of Montanide ISA 51 to the vial containing the **Tapderimotide** solution (1:1 ratio, volume/volume).
- Emulsification:
 - Connect two sterile syringes with a three-way stopcock or a sterile connector.
 - Draw the aqueous and oil phases into one of the syringes.
 - Forcefully pass the mixture back and forth between the two syringes for a minimum of 20 30 passes until a stable, white, viscous emulsion is formed.
 - Alternatively, the mixture can be emulsified by vigorous vortexing for 1-5 minutes.
- Quality Control (Stability Test): To check the stability of the emulsion, place a drop of the
 emulsion into a beaker of cold water. A stable water-in-oil emulsion will remain as a cohesive
 drop and will not disperse.
- Storage: The prepared vaccine emulsion should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. The stability of the stored emulsion should be validated.





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